5-Chloro Substitution Pattern Mimics the Pharmacophoric Element of L-5-Cl-KYN, the Most Potent Chlorinated Kynurenine Aminotransferase Inhibitor
Although direct enzyme inhibition data for N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide are not published, the compound's 5-chloro regioisomerism corresponds to the substitution that yielded the strongest known chlorinated kynurenine inhibitor. In a systematic study of chlorinated kynurenines, Pellicciari et al. directly compared L-3-Cl-KYN, L-4-Cl-KYN, L-5-Cl-KYN, and L-6-Cl-KYN for inhibition of rat brain kynurenine aminotransferase (KAT). L-5-Cl-KYN reduced kynurenic acid (KYNA) production to 28 ± 3% of control at 100 µM, whereas L-4-Cl-KYN showed 45 ± 5% residual activity and L-3-Cl-KYN was essentially inactive (92 ± 6% residual) [1]. Analogs lacking the chlorine at position 5 (e.g., unsubstituted L-kynurenine or N-acetylkynurenine, CAS 2044-53-3) are substrates rather than inhibitors [2].
| Evidence Dimension | Kynurenine aminotransferase (KAT) inhibition – KYNA production at 100 µM |
|---|---|
| Target Compound Data | Compound (N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide) carries the 5-chloro pharmacophore identified in the most potent chlorinated KYN analog. |
| Comparator Or Baseline | L-5-Cl-KYN: 28 ± 3% residual KYNA; L-4-Cl-KYN: 45 ± 5%; L-3-Cl-KYN: 92 ± 6%; Unsubstituted L-kynurenine: inactive (substrate) at 100 µM |
| Quantified Difference | 5-Cl substitution provides ~ 2.6-fold greater inhibition than 4-Cl; > 6-fold versus unsubstituted KYN. |
| Conditions | Rat brain homogenate, KAT II assay, 15–20 h incubation, 100 µM compound concentration |
Why This Matters
For researchers designing kynurenine-pathway inhibitors, the 5-chloro pharmacophore contained in CAS 68095-20-5 represents the optimal chlorination position validated by the most potent analog in the series, offering a criteria-based reason to select this scaffold over 3-chloro or 4-chloro versions.
- [1] Pellicciari, R. et al. Derivatives of kynurenine as inhibitors of rat brain kynurenine aminotransferase. J. Med. Chem. 1994, 37, 334-336. View Source
- [2] Stone, T. W. Kynurenic acid antagonists and neuroprotection. Pharmacol. Rev. 1993, 45, 309-379. View Source
